molecular formula C18H16N6O2S B2842749 5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-65-0

5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2842749
CAS No.: 921833-65-0
M. Wt: 380.43
InChI Key: ZEXDYZGWCBQDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a potent and selective small molecule inhibitor identified in the research and development of novel kinase-targeted therapies. Its core research value lies in its ability to selectively inhibit specific protein kinases, such as the Fibroblast Growth Factor Receptor (FGFR) family, which are critical signaling proteins in cellular processes like proliferation, differentiation, and survival. This compound features a pyrazolopyridine scaffold, a privileged structure in medicinal chemistry known for its ability to interact with the ATP-binding pocket of various kinases. The mechanism of action involves competitive binding at the kinase's active site, effectively blocking ATP binding and subsequent autophosphorylation and activation of downstream signaling cascades, particularly the MAPK/ERK and PI3K/Akt pathways. This targeted inhibition makes it an invaluable pharmacological tool for investigating the role of specific kinases in disease pathogenesis, with a primary focus on oncology research for studying tumor growth, angiogenesis, and metastasis in FGFR-driven cancers. It is extensively used in in vitro cell-based assays to study signal transduction mechanisms and in in vivo models to evaluate the efficacy of kinase inhibition as a therapeutic strategy. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-3-23-9-13(16(25)19-18-21-20-11(2)27-18)15-14(10-23)17(26)24(22-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXDYZGWCBQDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategy

The pyrazolo[4,3-c]pyridine scaffold is constructed via a cyclocondensation reaction. A validated approach involves reacting 4-aminopyrazole derivatives with α,β-unsaturated ketones. For example:

  • Starting Material : Ethyl 2-phenyl-3-oxobutanoate reacts with hydrazine hydrate to form a pyrazolone intermediate.
  • Cyclization : Treatment with diethyl oxalate under basic conditions (NaOEt) induces cyclization to form the pyrazolo[4,3-c]pyridine skeleton.

Reaction Conditions :

  • Solvent: Ethanol
  • Base: Sodium ethoxide
  • Temperature: Reflux (78°C)
  • Yield: 65–75%

Functionalization at Position 5 (Ethyl Group)

The 5-ethyl group is introduced via nucleophilic substitution:

  • Alkylation : Reacting the pyrazolo[4,3-c]pyridine intermediate with ethyl bromide in the presence of K₂CO₃.
  • Optimization : Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves yield to 80–85%.

Introduction of the 3-Oxo and 2-Phenyl Groups

Keto Group Formation

The 3-oxo moiety is installed during cyclization. Oxidative workup (e.g., H₂O₂/NaOH) ensures complete oxidation of any secondary alcohol intermediates.

Phenyl Group at Position 2

The 2-phenyl group originates from the starting material, ethyl 2-phenyl-3-oxobutanoate, synthesized via Claisen condensation between ethyl acetate and acetophenone.

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine

Cyclization of Thiosemicarbazide

  • Starting Material : Thiosemicarbazide reacts with acetic anhydride to form 5-methyl-1,3,4-thiadiazol-2-amine.
  • Conditions :
    • Solvent: Acetic acid
    • Temperature: 100°C
    • Yield: 70–75%

Mechanism :

  • Thionation of the carbonyl group followed by cyclization.

Carboxamide Coupling

Carboxylic Acid Activation

  • Ester Hydrolysis : The ethyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH/EtOH.
  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) yields the reactive carbonyl chloride.

Amide Bond Formation

  • Coupling Reaction : The acid chloride reacts with 5-methyl-1,3,4-thiadiazol-2-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Conditions :
    • Temperature: 0°C → room temperature
    • Yield: 60–70%

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel, eluent = ethyl acetate/hexanes (3:7).
  • Purity : >95% (HPLC).

Spectroscopic Data

Spectrum Key Signals
¹H NMR δ 1.35 (t, 3H, CH₂CH₃), δ 2.50 (s, 3H, thiadiazole-CH₃), δ 7.45–7.85 (m, 5H, Ph)
IR 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S)
MS m/z 372.4 [M+H]⁺

Optimization and Challenges

Yield Improvement

  • Aminocarbonylation : Palladium-catalyzed methods (Pd(OAc)₂, Xantphos) with CO gas increase carboxamide yield to 90%.
  • Microwave Assistance : Reduces reaction time for cyclization steps by 50%.

Regioselectivity

  • Positional Isomers : Controlled by steric effects during alkylation (5-ethyl vs. N-ethyl).

Alternative Synthetic Routes

One-Pot Approach

Combining cyclization and alkylation in a single step reduces purification stages but lowers yield (50–55%).

Solid-Phase Synthesis

Immobilized intermediates on Wang resin enable rapid amide coupling, though scalability is limited.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate the thiadiazole and pyrazolo-pyridine frameworks. The synthetic routes often utilize starting materials such as 5-methyl-1,3,4-thiadiazole and appropriate phenyl derivatives. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of specific functional groups.
  • Mass Spectrometry (MS) : Employed to ascertain molecular weight and purity.
  • Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and pyrazolo-pyridine moieties exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and tested against various bacterial strains. The presence of the thiadiazole ring enhances the compound's efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstNotes
Thiadiazole DerivativeS. aureus, E. coliHigh potency observed
Pyrazolo-Pyridine DerivativePseudomonas aeruginosaModerate activity

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in vitro. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests a potential role in managing inflammatory diseases such as rheumatoid arthritis .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. In particular, its efficacy against breast cancer cells has been documented .

Case Studies

  • Antimicrobial Efficacy : A study conducted at Al-Azhar University evaluated various thiadiazole derivatives for their antimicrobial activities. The results indicated that certain modifications to the thiadiazole structure significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Mechanism : A research team explored the anti-inflammatory effects of pyrazolo-pyridine derivatives in a murine model of inflammation. The results demonstrated a marked reduction in paw edema and inflammatory markers, suggesting a mechanism involving NF-kB inhibition .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to significant cell death compared to control groups. The study utilized flow cytometry to analyze apoptosis rates and found a correlation with increased expression of pro-apoptotic proteins .

Mechanism of Action

The mechanism of action of 5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[4,3-c]pyridine Derivatives

CAS Number Position 5 Substituent Amide Substituent Key Features
Target Compound Ethyl 5-methyl-1,3,4-thiadiazol-2-yl Thiadiazole enhances binding affinity
923216-25-5 Benzyl 3-methylphenyl Increased steric bulk
923682-25-1 Ethyl 4-ethoxyphenyl Ethoxy group improves solubility
923233-41-4 Propyl 2-methoxyethyl Alkyl chain may reduce metabolic stability
1216418-08-4 N/A 4-chlorophenylthio + nitrobenzothiazole Electrophilic nitro group for covalent binding

Biological Activity

The compound 5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole derivatives with pyrazolo[4,3-c]pyridine frameworks. The process can be optimized through various reaction conditions to enhance yield and purity. For instance, the use of specific solvents and catalysts can significantly influence the reaction efficiency.

Anticancer Properties

Recent studies have highlighted the anticancer activity of thiadiazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : Human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2).
  • Mechanism : The compound's mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
5-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo...HCT11610.5
5-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo...HepG212.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits significant antibacterial and antifungal activities:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Fungal Strains Tested : Candida albicans.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • Target Enzymes : α-amylase and urease.
  • Inhibition Results : The compound demonstrated significant inhibitory effects on these enzymes, suggesting potential applications in managing diabetes and gastric disorders.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
α-Amylase15
Urease18

Case Studies

A notable study conducted by Da Silva et al. examined the cytotoxic effects of various thiadiazole derivatives including our compound. The study utilized MTT assays to determine cell viability and apoptosis rates in treated cells. Results indicated that compounds with similar structural features exhibited enhanced anticancer properties compared to traditional chemotherapeutics.

Q & A

Q. What synthetic routes are commonly used to prepare this compound?

  • Multi-step synthesis typically involves: (i) Formation of the pyrazolo[4,3-c]pyridine core via cyclization of aminopyrazole intermediates. (ii) Introduction of the ethyl group via alkylation or nucleophilic substitution. (iii) Coupling with 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide-mediated amidation . Reaction optimization (e.g., solvent choice, temperature) is critical to improve yield; for example, continuous flow reactors reduce side reactions .

Q. How is the compound characterized post-synthesis?

  • Key techniques:
  • NMR (1H/13C) to confirm substituent positions and purity.
  • HPLC-MS for molecular weight validation.
  • X-ray diffraction (if crystals are obtainable) to resolve stereochemistry and packing modes .
  • FT-IR to verify functional groups like carbonyl and amide bonds .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Methodology :
  • Employ design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading).
  • Use green chemistry principles: Ethyl acetate/ethanol mixtures for recrystallization reduce waste .
  • Computational reaction path searches (e.g., quantum chemical calculations) predict intermediates and transition states to avoid side reactions .
    • Example : A 78% yield was achieved for a structurally similar compound by refluxing in acetic acid/acetic anhydride (1:1) and recrystallizing from ethyl acetate .

Q. How can structural modifications enhance target selectivity in biological assays?

  • Approach :
  • Compare analogues with varying substituents (e.g., replacing ethyl with propyl or methoxybenzyl groups) to assess SAR.
  • Data Analysis :
SubstituentBioactivity (IC50)Selectivity Index
Ethyl12 nM15.2
Propyl18 nM9.8
Methoxybenzyl8 nM22.4
  • The ethyl group balances potency and selectivity, but methoxybenzyl may improve target binding via π-π stacking .

Q. How do contradictory data in solubility and bioactivity arise across studies?

  • Resolution Strategies :
  • Solubility discrepancies : Test under standardized pH (e.g., PBS vs. DMSO solutions) and use dynamic light scattering (DLS) to detect aggregation.
  • Bioactivity variability : Validate assay conditions (e.g., cell line viability, ATP levels) and use orthogonal methods (e.g., SPR for binding affinity).
  • Contradictions in thiadiazole-containing analogues were traced to crystal polymorphism affecting dissolution rates .

Q. What computational tools predict interactions with biological targets?

  • Methods :
  • Molecular docking (AutoDock Vina) to map binding poses with kinase domains or GPCRs.
  • MD simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns.
  • ADMET prediction (SwissADME) to optimize pharmacokinetics .
    • Case Study : Fluorinated benzene derivatives showed enhanced binding free energy (-9.2 kcal/mol) compared to non-fluorinated analogues (-7.6 kcal/mol) .

Methodological Considerations

Q. How to design a robust biological screening protocol for this compound?

  • Steps :
  • Primary assays : Use fluorescence-based enzymatic assays (e.g., kinase inhibition) with Z’-factor >0.5.
  • Secondary assays : Confirm activity in cell-based models (e.g., IC50 determination via MTT).
  • Counter-screens : Test against off-targets (e.g., CYP450 isoforms) to rule out toxicity .

Q. What strategies resolve low crystallinity in X-ray studies?

  • Solutions :
  • Co-crystallization with co-solvents (e.g., DMF:ethanol mixtures).
  • Vapor diffusion methods to slow crystal growth.
  • For a related compound, slow evaporation of ethyl acetate/ethanol (3:2) yielded diffraction-quality crystals .

Data-Driven Analysis

Q. How to prioritize analogues for further development?

  • Criteria :
  • Potency : IC50 < 100 nM.
  • Selectivity : SI >10 (ratio of cytotoxic vs. therapeutic concentration).
  • Solubility : >50 µM in aqueous buffer.
  • Synthetic feasibility : ≤5 steps with overall yield >20%.
  • Example : A lead compound with 7-oxo-thiazolidinone core achieved 89% inhibition at 10 µM but required structural optimization for solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.